![molecular formula C16H15FN4O2S2 B2554210 3-[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 519152-65-9](/img/structure/B2554210.png)

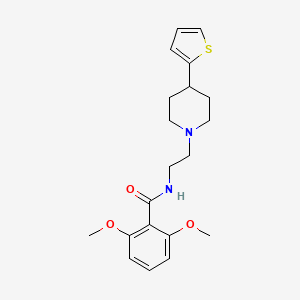

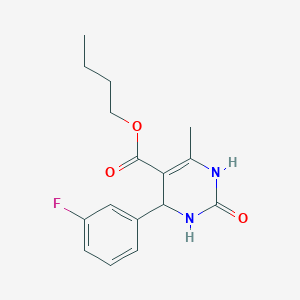

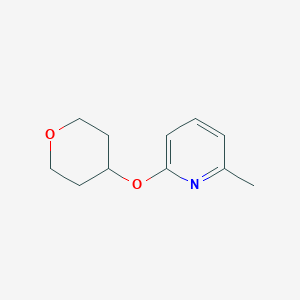

3-[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties. Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2) and are often used as analogs for the design of new therapeutic agents due to their structural versatility and biological relevance.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or the modification of existing sulfonamide structures. For example, the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, was achieved by reacting substituted aryl sulfonyl chlorides with the precursor compound, resulting in good yields . Similarly, the synthesis of a related compound, 2-fluoro-N-(3-methylsulfanyl-1H-1,

Applications De Recherche Scientifique

Inhibition of Mycobacterium tuberculosis Enzymes

Compounds incorporating fluorine and triazine moieties, similar to the chemical structure , have been found effective as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are vital for the bacterium's lifecycle, making such compounds potential candidates for antimycobacterial agents with a novel mechanism of action, different from existing drugs for which resistance has developed. This suggests a promising avenue for developing new treatments for tuberculosis, especially given the extensive drug resistance encountered in current clinical practices (Ceruso et al., 2014).

Fluorescent Molecular Probes

Fluorine-containing sulfonamide derivatives have been synthesized and explored for their strong solvent-dependent fluorescence, indicating their potential as fluorescent molecular probes. This application is significant in studying biological events and processes, where the molecules' fluorescence-environment dependence, long emission wavelength, and high quantum yields can be leveraged to develop ultra-sensitive probes (Diwu et al., 1997).

Polymorphism Studies

The presence of fluorine in aromatic sulfonamides has been studied for its effect on polymorphism, a property significant in the pharmaceutical industry for its impact on drug solubility and absorption. Such studies contribute to the understanding of how structural modifications, like the introduction of fluorine, influence the physical properties of pharmaceutical compounds (Terada et al., 2012).

Synthesis and Biological Evaluation

Sulfonamide-derived compounds, including those with structures similar to the specified compound, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These studies underscore the potential of sulfonamide derivatives in developing new antimicrobial agents with moderate to significant activity against various bacterial and fungal strains, providing a basis for further investigation into their use as therapeutic agents (Chohan & Shad, 2011).

Anticonvulsant Applications

Research into fluorosulfonyl and sulfonamide derivatives of triazoles has highlighted their potential as anticonvulsant agents. These studies contribute to the search for novel compounds with significant therapeutic effects against convulsions, offering insights into the design of new drugs for treating epilepsy and related disorders (Saemian et al., 2006).

Orientations Futures

Propriétés

IUPAC Name |

3-[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O2S2/c1-20(2)25(22,23)14-5-3-4-11(10-14)15-18-19-16(24)21(15)13-8-6-12(17)7-9-13/h3-10H,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTDLWJUGHDBMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide](/img/structure/B2554131.png)

![Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2554134.png)

![N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2554135.png)

![7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554143.png)

![8-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2554145.png)